Methiocarb sulfone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO4S |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

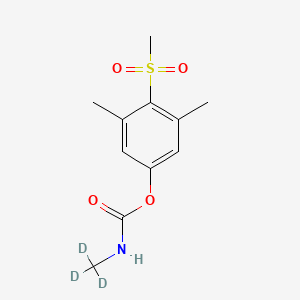

(3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C11H15NO4S/c1-7-5-9(16-11(13)12-3)6-8(2)10(7)17(4,14)15/h5-6H,1-4H3,(H,12,13)/i3D3 |

InChI Key |

RJBJMKAMQIOAML-HPRDVNIFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC(=C(C(=C1)C)S(=O)(=O)C)C |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)C)C)OC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

What is Methiocarb sulfone-d3 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methiocarb sulfone-d3, an isotopically labeled metabolite of the carbamate pesticide Methiocarb. This document details its chemical identity, and properties, and provides a detailed experimental protocol for its use in analytical applications.

Introduction

Methiocarb is a carbamate pesticide that has been utilized for its insecticidal, molluscicidal, and acaricidal properties.[1] Its mode of action involves the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[1] The metabolism of Methiocarb in biological systems and the environment leads to the formation of several transformation products, including Methiocarb sulfoxide and Methiocarb sulfone.[1] this compound is the deuterated form of Methiocarb sulfone, where three hydrogen atoms on the N-methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Methiocarb and its metabolites in various matrices using mass spectrometry-based methods.

Chemical Structure and Properties

The chemical structure of this compound is presented below, followed by a table summarizing its key chemical and physical properties, along with those of its non-deuterated analog for comparison.

Chemical Name: (3,5-dimethyl-4-methylsulfonylphenyl) N-(trideuteriomethyl)carbamate.[2]

Molecular Formula: C₁₁H₁₂D₃NO₄S[3][4]

SMILES: [2H]C([2H])([2H])NC(=O)Oc1cc(C)c(c(C)c1)S(=O)(=O)C[2]

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of Methiocarb Sulfone and this compound

| Property | Methiocarb Sulfone | This compound |

| CAS Number | 2179-25-1[5][6] | 2733969-33-8 |

| Molecular Formula | C₁₁H₁₅NO₄S[5][6] | C₁₁H₁₂D₃NO₄S[3][4] |

| Molecular Weight | 257.31 g/mol [5][6] | 260.32 g/mol [3][4] |

| Appearance | Solid[7] | Not specified |

| Storage Temperature | 2-8°C[3][4] | 2-8°C[3][4] |

| Boiling Point | 422.9±45.0 °C (Predicted)[6] | Not specified |

| Density | 1.224±0.06 g/cm³ (Predicted)[6] | Not specified |

| pKa | 11.96±0.46 (Predicted)[6] | Not specified |

Metabolic Pathway of Methiocarb

Methiocarb undergoes biotransformation in the liver, primarily through sulfoxidation.[8] The sulfur atom is oxidized to form Methiocarb sulfoxide, which can be further oxidized to Methiocarb sulfone.[8] This metabolic activation is significant as the sulfoxide and sulfone metabolites are also known to be cholinesterase inhibitors.

Caption: Metabolic pathway of Methiocarb to Methiocarb sulfone.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Methiocarb and its metabolites. Below is a detailed protocol for the analysis of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone in water samples by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method is adapted from established environmental chemistry methods.[8]

Reagents and Materials

-

Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone analytical standards

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Sodium chloride

-

Deionized water

-

250 mL separatory funnels

-

250 mL concentration flasks

-

15 mL disposable glass tubes

-

Roto-evaporator

-

Turbo-evaporator (N₂ stream)

-

Sonicator

-

LC-MS/MS system

Standard Solution Preparation

-

Stock Solutions (0.500 mg/mL):

-

Accurately weigh approximately 25 mg of each analytical standard (Methiocarb, Methiocarb sulfoxide, Methiocarb sulfone, and this compound) into separate 50 mL volumetric flasks.

-

Dissolve and dilute to the mark with acetonitrile. Correct the concentration for the purity of the reference substance.[8]

-

Store stock solutions in amber bottles in a freezer (typically < -10°C).[8]

-

-

Mixed Stock Solution (100 µg/mL):

-

Pipette 5 mL of each stock solution (Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone) into a 25 mL volumetric flask.

-

Dilute to the mark with methanol.[8]

-

-

Fortification/Calibration Solutions:

-

Prepare a series of mixed fortification/calibration solutions by serially diluting the mixed stock solution with methanol to achieve the desired concentrations (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).[8]

-

Prepare the internal standard spiking solution at an appropriate concentration in methanol.

-

Sample Preparation and Extraction

-

Measure 100 mL of the water sample into a 250 mL separatory funnel.[8]

-

Spike the sample with the internal standard solution (this compound). For recovery experiments, fortify with the mixed fortification solution at the desired levels (e.g., 0.1 ppb and 1 ppb).[8]

-

Add 50 mL of dichloromethane and 1 g of sodium chloride to the separatory funnel.[8]

-

Shake the funnel vigorously for 2 minutes and allow the phases to separate for about 5 minutes.[8]

-

Collect the lower dichloromethane layer into a 250 mL concentration flask.[8]

-

Add 50 mL of ethyl acetate to the separatory funnel containing the aqueous phase.[8]

-

Shake vigorously for 2 minutes, allow the phases to separate, and drain the lower aqueous phase to waste.[8]

-

Combine the upper ethyl acetate layer into the same 250 mL concentration flask.[8]

-

Repeat the ethyl acetate extraction and combine the extracts.[8]

-

Rinse the separatory funnel with 5 mL of dichloromethane and add it to the concentration flask.[8]

-

Concentration:

-

Reconstitution:

LC-MS/MS Analysis

-

LC Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized for maximum sensitivity and selectivity.

Caption: Experimental workflow for the analysis of Methiocarb and its metabolites in water.

Conclusion

This compound is an essential tool for the accurate and reliable quantification of Methiocarb and its metabolites in environmental and biological samples. Its use as an internal standard in LC-MS/MS methods allows for the correction of matrix effects and variations in sample preparation, leading to high-quality analytical data. The provided experimental protocol serves as a comprehensive guide for researchers and scientists in the fields of environmental monitoring, food safety, and toxicology.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Methiocarb sulfone | C11H15NO4S | CID 16589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHIOCARB SULFONE | 2179-25-1 [chemicalbook.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. epa.gov [epa.gov]

Methiocarb Sulfone-d3: A Technical Guide to its Role as an Analytical Tool in Methiocarb Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb, a carbamate pesticide, undergoes extensive metabolism in various biological systems, leading to the formation of several metabolites, including Methiocarb sulfoxide and Methiocarb sulfone. Understanding the metabolic fate of Methiocarb is crucial for assessing its toxicological profile and environmental impact. This technical guide provides an in-depth overview of Methiocarb metabolism with a specific focus on Methiocarb sulfone. It clarifies the role of Methiocarb sulfone-d3 as a deuterated internal standard for accurate quantification in analytical studies, rather than a metabolite itself. This document details the metabolic pathways, enzymatic processes, and provides comprehensive experimental protocols for the in vitro study of Methiocarb metabolism and the analytical quantification of its metabolites.

Introduction

Methiocarb (3,5-dimethyl-4-(methylthio)phenyl methylcarbamate) is a broad-spectrum carbamate pesticide used to control a variety of pests, including insects, mites, mollusks, and birds. Its mode of action involves the inhibition of acetylcholinesterase, an essential enzyme in the nervous system. The biotransformation of Methiocarb is a critical determinant of its efficacy and toxicity. Metabolic processes can lead to detoxification or, in some cases, bioactivation, resulting in metabolites with altered biological activity. This guide focuses on the oxidative metabolic pathway leading to the formation of Methiocarb sulfone and the critical role of its deuterated analog, this compound, in advancing research in this area.

Metabolic Pathway of Methiocarb to Methiocarb Sulfone

The metabolism of Methiocarb primarily occurs in the liver and involves a series of oxidation and hydrolysis reactions. The sulfur atom in the methylthio group is susceptible to oxidation, leading to the formation of Methiocarb sulfoxide and subsequently Methiocarb sulfone.

Key Metabolic Steps:

-

Sulfoxidation to Methiocarb Sulfoxide: The initial and major oxidative step is the conversion of Methiocarb to Methiocarb sulfoxide. This reaction is catalyzed by both Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMOs). In rat liver microsomes, both enzyme families contribute almost equally to this conversion.

-

Oxidation to Methiocarb Sulfone: Methiocarb sulfoxide can be further oxidized to Methiocarb sulfone. This secondary oxidation is also mediated by liver microsomal enzymes.

-

Hydrolysis: Both Methiocarb and its oxidized metabolites can undergo hydrolysis, cleaving the carbamate ester linkage to form their respective phenolic derivatives.

The following diagram illustrates the primary metabolic pathway of Methiocarb.

The Role of this compound

It is critical to understand that This compound is not a metabolite of Methiocarb . Instead, it is a stable isotope-labeled (deuterated) analog of Methiocarb sulfone. In analytical chemistry, particularly in quantitative mass spectrometry-based methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated compounds serve as ideal internal standards.

Advantages of using this compound as an internal standard:

-

Similar Physicochemical Properties: It behaves almost identically to the non-labeled Methiocarb sulfone during sample preparation (extraction, cleanup) and chromatographic separation.

-

Distinct Mass-to-Charge Ratio (m/z): The deuterium atoms increase its mass, allowing it to be distinguished from the endogenous metabolite by the mass spectrometer.

-

Accurate Quantification: By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any loss of the analyte during sample processing can be corrected for, leading to highly accurate and precise quantification.

Quantitative Data on Methiocarb and its Metabolites

The following tables summarize key quantitative data related to the analysis and environmental fate of Methiocarb and its sulfone metabolite.

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 0.0016 mg/kg | Animal Products | |

| Limit of Quantification (LOQ) | 0.005 mg/kg | Animal Products | |

| Recovery (Methiocarb) | 76.4-118.0% | Animal Products | |

| Recovery (Methiocarb Sulfoxide) | 76.4-118.0% | Animal Products | |

| Recovery (Methiocarb Sulfone) | 76.4-118.0% | Animal Products |

| Compound | Half-life (days) | Condition | Reference |

| Methiocarb | 1.5 | Soil | |

| Methiocarb Sulfoxide | 6 | Soil | |

| Methiocarb Sulfone Phenol | 20 | Soil |

Experimental Protocols

In Vitro Metabolism of Methiocarb using Liver Microsomes

This protocol provides a framework for studying the formation of Methiocarb sulfone from Methiocarb in a controlled in vitro environment.

Objective: To quantify the formation of Methiocarb sulfoxide and Methiocarb sulfone from Methiocarb when incubated with liver microsomes.

Materials:

-

Pooled liver microsomes (e.g., human, rat)

-

Methiocarb solution (in a suitable organic solvent like DMSO or acetonitrile)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Acetonitrile (ice-cold, for reaction termination)

-

Methiocarb sulfoxide and Methiocarb sulfone analytical standards

-

This compound (as internal standard)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add Methiocarb solution to the pre-incubated mixture to achieve the desired final concentration (e.g., 1 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing ice-cold acetonitrile (typically 2-3 volumes) to precipitate the proteins and stop the enzymatic reaction. Add a known concentration of this compound internal standard.

-

Sample Processing: Vortex the mixture and centrifuge to pellet the precipitated protein. Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples for the presence and quantity of Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone.

The following diagram outlines the workflow for the in vitro metabolism experiment.

Analytical Method: LC-MS/MS for Quantification

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate Methiocarb and its metabolites.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Methiocarb | 226.1 | 169.1 |

| Methiocarb Sulfoxide | 242.1 | 185.1 |

| Methiocarb Sulfone | 258.1 | 201.1 |

| This compound | 261.1 | 204.1 |

Conclusion

The metabolism of Methiocarb to its sulfone derivative is a key transformation that influences its biological activity and environmental persistence. This technical guide has elucidated the metabolic pathway and highlighted the indispensable role of this compound as an internal standard for robust and accurate quantification. The provided experimental protocols offer a solid foundation for researchers to conduct in vitro metabolism studies and perform reliable analytical measurements. A thorough understanding of these concepts and methodologies is essential for professionals in the fields of toxicology, environmental science, and drug development to accurately assess the risks and behavior of Methiocarb.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Fate and Degradation of Methiocarb Sulfone

This technical guide provides a comprehensive overview of the environmental fate and degradation of methiocarb sulfone, a significant metabolite of the carbamate pesticide methiocarb. This document synthesizes available data on its formation, degradation pathways, and persistence in various environmental compartments. Detailed experimental protocols and visual representations of key processes are included to support research and development efforts.

Introduction to Methiocarb and Methiocarb Sulfone

Methiocarb is a broad-spectrum carbamate pesticide used as an insecticide, molluscicide, and bird repellent.[1] Its environmental relevance stems from its potential to contaminate soil and water, and its toxicity, primarily through the inhibition of acetylcholinesterase.[1][2] The environmental fate of methiocarb is complex, involving transformation into several metabolites, with methiocarb sulfoxide and methiocarb sulfone being of particular interest due to their potential toxicity and persistence.[2] Methiocarb sulfone (MSO2) is formed through the oxidation of the sulfur atom in the methiocarb molecule, a process that can occur both biotically and abiotically.[1][2]

Formation and Degradation Pathways

Methiocarb degrades in the environment through several pathways, including hydrolysis, photolysis, and microbial metabolism. The formation of methiocarb sulfone is a key step in the degradation cascade.

Primary Degradation Pathways of Methiocarb:

-

Oxidation: The primary pathway leading to the formation of methiocarb sulfone involves a two-step oxidation of the parent methiocarb. Methiocarb is first oxidized to methiocarb sulfoxide (MSO), which is then further oxidized to methiocarb sulfone (MSO2).[1][2] This oxidation can be microbially mediated in soil and water or occur through photolysis.

-

Hydrolysis: Methiocarb can also undergo hydrolysis, cleaving the carbamate ester linkage to form methiocarb phenol and its corresponding sulfoxide and sulfone phenols.[2] The rate of hydrolysis is highly dependent on pH, being more rapid under alkaline conditions.[3]

Degradation of Methiocarb Sulfone:

Once formed, methiocarb sulfone can also be subject to further degradation, primarily through hydrolysis to methiocarb sulfone phenol (MSO2P).[2][4]

Below is a diagram illustrating the principal degradation pathways of methiocarb, including the formation of methiocarb sulfone.

Environmental Fate in Different Compartments

The behavior and persistence of methiocarb sulfone vary significantly depending on the environmental compartment.

Soil

In soil, the degradation of methiocarb and the formation and subsequent degradation of its metabolites are influenced by soil type, pH, organic matter content, and microbial activity.

-

Aerobic Soil Metabolism: Under aerobic conditions, methiocarb degrades relatively quickly. The primary metabolites are methiocarb sulfoxide and its hydrolysis product, methiocarb sulfoxide phenol. Smaller amounts of the corresponding sulfones are also observed. Ultimately, methiocarb and its metabolites can be mineralized to CO2.[4]

-

Anaerobic Soil Metabolism: In the absence of oxygen, the degradation pathways can shift. While data on the anaerobic degradation of methiocarb sulfone is limited, it is known that sulfoxide metabolites can revert to sulfides under anaerobic conditions.

-

Mobility: Methiocarb itself sorbs strongly to soil and has low mobility. However, its primary metabolites, including methiocarb sulfoxide and likely the sulfone metabolites, are more mobile in soils.

Water

The fate of methiocarb and its sulfone metabolite in aquatic systems is heavily dependent on pH and sunlight.

-

Hydrolysis: The hydrolysis of methiocarb is a significant degradation pathway in water, particularly under neutral to alkaline conditions. The half-life of methiocarb is highly pH-dependent, ranging from over a year in acidic water to a few hours in alkaline water.[3] Methiocarb sulfone is also expected to undergo hydrolysis.

-

Photolysis: Photodegradation in water can contribute to the transformation of methiocarb. The process is relatively slow, with half-lives in the order of one to two months. Photolysis primarily leads to the oxidation of methiocarb to methiocarb sulfoxide, which can then be further oxidized to methiocarb sulfone.

Quantitative Degradation Data

The persistence of methiocarb and its metabolites is often quantified by their half-life (DT50) in different environmental matrices.

Table 1: Half-life of Methiocarb and its Metabolites in Soil

| Compound | Half-life (days) | Conditions | Reference |

| Methiocarb | 1.5 - 111 | Aerobic | [1][3][5] |

| Methiocarb | 64 | Anaerobic | [3] |

| Methiocarb Sulfoxide | 6 | Aerobic | [1] |

| Methiocarb Sulfoxide Phenol | 2 | Aerobic | [1] |

| Methiocarb Sulfone Phenol | 20 | Aerobic | [1] |

Table 2: Half-life of Methiocarb in Water (Hydrolysis)

| pH | Half-life | Temperature | Reference |

| 4 | > 1 year | 22 °C | [3] |

| 5 | 321 days (extrapolated) | Not specified | |

| 7 | 24 - 35 days | Not specified, 22 °C | [3] |

| 9 | 0.21 days (5 hours) | Not specified |

Table 3: Half-life of Methiocarb in Water (Photolysis)

| Condition | Half-life | Reference |

| Aqueous solution (spring-summer) | 6 - 16 days (predicted) | |

| Acidic buffer (pH 5), winter sunlight | 88 days (net 128 days) |

Experimental Protocols

The study of the environmental fate of methiocarb and its metabolites involves a range of experimental designs and analytical techniques.

General Experimental Workflow for Degradation Studies

The following diagram outlines a typical workflow for conducting pesticide degradation studies in soil or water.

Sample Preparation and Extraction

-

Soil and Water Samples: Degradation studies are typically conducted in controlled laboratory settings using various soil types or buffered aqueous solutions.[6] For anaerobic studies, the system is purged with an inert gas like nitrogen.[7][8]

-

Extraction: A common extraction solvent for methiocarb and its metabolites from soil and produce is acetone or acetonitrile.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that involves an acetonitrile extraction followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[9][10][11]

Analytical Methods

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful and widely used technique for the simultaneous determination of methiocarb, methiocarb sulfoxide, and methiocarb sulfone in various matrices, including food products of animal origin and water.[9][12] It offers high selectivity and sensitivity.

-

Gas Chromatography (GC): Gas chromatography with a flame photometric detector (FPD) can also be used, particularly for the analysis of methiocarb and its metabolites in soil and plant matrices.[5] This method may involve a derivatization step to improve the chromatographic properties of the analytes.[5]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a photodiode array detector (PAD) is another analytical option for the determination of these compounds.[10][11]

Factors Influencing Environmental Fate

The environmental persistence and transformation of methiocarb sulfone are governed by a combination of chemical, physical, and biological factors.

-

pH: As previously noted, pH is a critical factor controlling the rate of hydrolysis of methiocarb and its carbamate metabolites.

-

Sunlight: The intensity and duration of sunlight exposure will dictate the rate of photodegradation, which is a key pathway for the formation of methiocarb sulfoxide and subsequently methiocarb sulfone.

-

Microbial Population: The presence of microorganisms capable of metabolizing methiocarb and its degradation products will significantly influence their persistence in soil and water.

-

Soil Composition: The organic matter and clay content of soil affect the sorption of methiocarb and its metabolites, thereby influencing their mobility and availability for degradation.

Conclusion

The environmental fate of methiocarb sulfone is intrinsically linked to the degradation of its parent compound, methiocarb. It is primarily formed through oxidative processes in soil and water, driven by both microbial activity and photolysis. While methiocarb can degrade relatively quickly under certain conditions, particularly in alkaline and microbially active environments, its metabolites, including methiocarb sulfone, can exhibit different mobility and persistence characteristics. A thorough understanding of these transformation pathways and the factors that influence them is essential for accurately assessing the environmental risks associated with the use of methiocarb. Further research into the anaerobic degradation of methiocarb sulfone and its long-term fate in various soil types would provide a more complete picture of its environmental behavior.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bayer.com [bayer.com]

- 5. researchgate.net [researchgate.net]

- 6. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 7. omicsonline.org [omicsonline.org]

- 8. omicsonline.org [omicsonline.org]

- 9. Simultaneous quantification of methiocarb and its metabolites, methiocarb sulfoxide and methiocarb sulfone, in five food products of animal origin using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Determination of methiocarb and its degradation products, methiocarb sulfoxide and methiocarb sulfone, in bananas using QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. epa.gov [epa.gov]

Regulatory status of Methiocarb and its analytical standards

An In-Depth Technical Guide to the Regulatory Status and Analysis of Methiocarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb, known chemically as 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate, is a broad-spectrum carbamate pesticide.[1][2] Since the 1960s, it has been utilized as an insecticide, molluscicide (to control snails and slugs), acaricide, and avicide (bird repellent).[1][3] Its alternative names include mercaptodimethur and mesurol.[1][2] Methiocarb functions as a neurotoxin through the inhibition of acetylcholinesterase, an essential enzyme in the nervous system.[1][4] This guide provides a comprehensive overview of its current regulatory landscape, available analytical standards, and detailed methodologies for its detection and quantification.

Table 1: Chemical and Physical Properties of Methiocarb

| Property | Value |

| IUPAC Name | 3,5-Dimethyl-4-(methylsulfanyl)phenyl methylcarbamate[1] |

| Synonyms | Mercaptodimethur, Mesurol, BAY 37344[4][5] |

| CAS Number | 2032-65-7[1] |

| Molecular Formula | C₁₁H₁₅NO₂S[6] |

| Molecular Weight | 225.31 g/mol [4] |

| Appearance | White or colorless crystalline solid[6] |

| Odor | Mild, phenol-like[6] |

| Melting Point | 118.5–121°C[3][7] |

| Water Solubility | 0.027 g/L[3] |

| Log P | 3.18[3] |

Regulatory Status

The use of Methiocarb is highly regulated and has been withdrawn in several key jurisdictions due to toxicity concerns, particularly its high toxicity to birds.

European Union: The European Union has non-renewed the approval of Methiocarb as a plant protection product.[8][9] Commission Implementing Regulation (EU) 2019/1606 officially mandated the non-renewal, leading to a withdrawal of all plant protection products containing Methiocarb from the market.[9][10] This decision was based on identified risks, especially to birds.[11] The ban on methiocarb slug pellets was voted on as early as 2014 due to hazardous effects on grain-eating birds.[11]

United States: In the United States, Methiocarb is classified as a Restricted Use Pesticide (RUP) by the Environmental Protection Agency (EPA) due to its high acute toxicity to avian species.[7][12] Many of its food uses were voluntarily withdrawn by the registrant in the late 1980s and early 1990s.[13] Current registered uses are limited to ornamental plants in nurseries and greenhouses and for use by USDA APHIS certified applicators to protect the eggs of endangered bird species from predators.[12] A Reregistration Eligibility Decision (RED) was issued by the EPA, confirming that certain uses are eligible for reregistration provided that stringent risk mitigation measures are implemented.[14][15]

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) has also reviewed Methiocarb due to public health, safety, and environmental concerns. The review led to recommendations for changes to product labels, deletion of some uses, and amendments to Maximum Residue Limits (MRLs).

Table 2: Summary of Regulatory Status by Region

| Region | Status | Key Points |

| European Union | Not Approved | Approval for use as a plant protection product was non-renewed in 2019.[8][9] |

| United States | Restricted Use | Classified as a Restricted Use Pesticide.[12] No remaining food crop uses.[14] |

| Australia | Under Review/Restricted | Subject to review and restrictions by the APVMA. |

Maximum Residue Limits (MRLs)

MRLs for Methiocarb are established for the sum of Methiocarb and its primary cholinesterase-inhibiting metabolites, methiocarb sulfoxide and methiocarb sulfone, expressed as methiocarb.[16][17] Due to its withdrawal in many regions, MRLs are subject to change. The following table provides a snapshot of established MRLs in various commodities, though these may be under revision or phased out.

Table 3: Examples of Maximum Residue Limits (MRLs) for Methiocarb

| Commodity | MRL (mg/kg) |

| Cabbage | 0.2[18] |

| Cherries | 5.0[7] |

| Corn | 0.05[18] |

| Grapes | 5.0 (Interim, may have expired) |

| Lettuce | 0.2[18] |

| Peaches | 5.0[18] |

| Blueberries | 5.0 (Interim, may have expired)[7] |

| Barley | 0.05[19] |

| Rice | 0.05[18] |

| Citrus Fruits | 0.05[18] |

Mechanism of Action: Acetylcholinesterase Inhibition

Methiocarb, like other carbamate pesticides, exerts its toxic effects by inhibiting the acetylcholinesterase (AChE) enzyme.[1][6] AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process crucial for terminating nerve signals at cholinergic synapses.

The inhibition by Methiocarb is reversible.[6] It involves the carbamylation of the serine hydroxyl group at the active site of AChE. This carbamyl-enzyme complex is more stable and hydrolyzes much more slowly than the acetylated enzyme formed during normal ACh breakdown.[1] This leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, which results in symptoms like convulsions, paralysis, and ultimately death in target organisms.[12]

Analytical Standards and Experimental Protocols

Accurate monitoring of Methiocarb residues in environmental and food samples is critical for regulatory compliance and safety assessment. This requires high-purity analytical standards and validated analytical methods.

Analytical Reference Materials

Certified analytical reference standards for Methiocarb and its principal metabolites, Methiocarb-sulfoxide and Methiocarb-sulfone, are commercially available from various suppliers.[20][21][22] These standards are essential for the calibration of analytical instruments and the validation of quantitative methods.[20][21] They are typically sold as neat materials or in solution and come with a Certificate of Analysis detailing purity and characterization data.[21]

Table 4: Key Analytical Standards for Methiocarb Analysis

| Compound | CAS Number | Availability |

| Methiocarb | 2032-65-7 | Neat solid, solutions in various solvents[23] |

| Methiocarb-sulfoxide | 2635-10-1 | High-purity reference materials[20] |

| Methiocarb-sulfone | 2635-11-2 | Available for analytical method development |

Experimental Protocols

Various analytical methods have been developed for the determination of Methiocarb and its metabolites in different matrices, including water, soil, fruits, and vegetables.[6][24][25][26] Common techniques involve High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[25][26][27] Sample preparation is a critical step, often employing procedures like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid-Phase Extraction (SPE).

This protocol is adapted from a validated environmental chemistry method.[26] It is designed for the simultaneous quantification of Methiocarb, Methiocarb-sulfoxide, and Methiocarb-sulfone in soil samples.

1. Materials and Reagents:

-

Soil Sample: Sandy loam or other relevant matrix.

-

Reference Standards: Methiocarb, Methiocarb-sulfoxide, Methiocarb-sulfone (≥98% purity).

-

Solvents: HPLC grade acetone, methanol, hexanes, dichloromethane, ethyl acetate.

-

Reagents: Formic acid, deionized water.

-

Equipment: Wrist-action shaker, centrifuge, rotary evaporator, nitrogen evaporator, SPE cartridges (e.g., Florisil), LC-MS/MS system.

2. Sample Preparation and Extraction:

-

Weigh 25 g of soil into a high-density polyethylene bottle.

-

Spike the sample with a known concentration of the mixed reference standards if preparing a fortified sample for recovery analysis.

-

Add 100 mL of a 3:1 (v/v) acetone/water mixture.

-

Shake vigorously on a wrist-action shaker for 30 minutes.

-

Centrifuge the sample and decant the supernatant through a filter into a separatory funnel.

-

Repeat the extraction with another 100 mL of acetone/water, combine the extracts.

3. Liquid-Liquid Partitioning and Clean-up:

-

Add 100 mL of dichloromethane and 10 g of NaCl to the separatory funnel. Shake for 2 minutes.

-

Allow the layers to separate and collect the lower organic (dichloromethane) layer.

-

Pass the organic extract through an SPE cartridge for clean-up to remove interfering matrix components.

-

Elute the analytes from the SPE cartridge with a suitable solvent mixture (e.g., acetone/dichloromethane).

4. Concentration and Reconstitution:

-

Concentrate the cleaned extract to approximately 5 mL using a rotary evaporator at 30°C.

-

Transfer the concentrate to a smaller tube and evaporate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in 1.0 mL of methanol. Vortex to mix and transfer to an autosampler vial for analysis.

5. LC-MS/MS Analysis:

-

LC Column: C18 reversed-phase column.

-

Mobile Phase: Gradient elution using methanol and water (both with 0.1% formic acid).

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.

Table 5: Example MRM Transitions for LC-MS/MS Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantitation | Product Ion (m/z) - Confirmation |

| Methiocarb | 226 | 169 | 121[25] |

| Methiocarb-sulfoxide | 242 | 185 | 170[25] |

| Methiocarb-sulfone | 258 | 107 | 202[25] |

6. Quantification:

-

Generate a calibration curve using external standards prepared in the final reconstitution solvent.

-

Quantify the analyte concentrations in the samples by comparing their peak areas to the calibration curve.

-

Calculate the final residue concentration in the original soil sample, accounting for sample weight, extraction volumes, and any dilution factors.

Conclusion

Methiocarb is an effective but highly toxic carbamate pesticide whose use has been significantly curtailed globally due to environmental and health concerns. Its approval has been withdrawn in the European Union and its application is restricted in the United States and other nations. For researchers and professionals in relevant fields, understanding this complex regulatory status is paramount. The availability of certified analytical standards for Methiocarb and its key metabolites, coupled with robust and validated analytical protocols such as LC-MS/MS, enables precise monitoring to enforce regulations and ensure environmental and food safety.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Methiocarb - Wikiwand [wikiwand.com]

- 4. medkoo.com [medkoo.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. EUV 2019/1606 - 2019-09-27 - DIN Media [dinmedia.de]

- 9. Implementing regulation - 2019/1606 - EN - EUR-Lex [eur-lex.europa.eu]

- 10. Commission Implementing Regulation (EU) 2019/1606 of 27 September 2019 concerning the non-renewal of the approval of the active substance methiocarb, in accordance with Regulation (EC) No 1107/2009 of the European Parliament and of the Council concerning the placing of plant protection products on the market, and amending the Annex to Commission Implementing Regulation (EU) No 540/2011 (Text with EEA relevance) [legislation.gov.uk]

- 11. EU votes to ban methiocarb slug pellets - Farmers Weekly [fwi.co.uk]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. apvma.gov.au [apvma.gov.au]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. 635. Methiocarb (Pesticide residues in food: 1983 evaluations) [inchem.org]

- 17. METHIOCARB in food MRLs for list [db.foodmate.net]

- 18. mfds.go.kr [mfds.go.kr]

- 19. mhlw.go.jp [mhlw.go.jp]

- 20. hpc-standards.com [hpc-standards.com]

- 21. Methiocarb PESTANAL , analytical standard 2032-65-7 [sigmaaldrich.com]

- 22. Methiocarb | CAS 2032-65-7 | LGC Standards [lgcstandards.com]

- 23. accustandard.com [accustandard.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. epa.gov [epa.gov]

- 26. epa.gov [epa.gov]

- 27. Novel field sampling procedure for the determination of methiocarb residues in surface waters from rice fields - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Sourcing Methiocarb Sulfone-d3 Analytical Standard

For researchers, scientists, and professionals in drug development, the procurement of high-purity, reliable analytical standards is a critical cornerstone of accurate and reproducible experimental results. This guide provides an in-depth overview of the commercial suppliers of Methiocarb sulfone-d3, a deuterated analog of Methiocarb sulfone, often utilized as an internal standard in quantitative mass spectrometry-based analyses.

Commercial Supplier Overview

This compound is a specialized chemical and is available from a select number of suppliers who focus on stable isotope-labeled compounds and analytical standards. The following table summarizes the product offerings from key commercial vendors.

| Supplier | Product Name | Catalog Number | Additional Information |

| Pharmaffiliates | Methiocarb-d3 Sulfone | PA STI 059020 | Applications include use as a pesticide for crop protection. Storage is recommended at 2-8°C.[1] |

| LGC Standards | Methiocarb-d3 Sulfone | --- | Provided for environmental testing applications.[2] |

| WITEGA Laboratorien | Methiocarb-D3 | --- | Further details on their website. |

Note: Availability and product specifications are subject to change. It is recommended to consult the supplier's website for the most current information.

Physicochemical Properties of Methiocarb Sulfone

Understanding the properties of the non-deuterated compound is essential for its application.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄S | [3] |

| Molecular Weight | 257.31 g/mol | [3] |

| CAS Number | 2179-25-1 | [3] |

| Storage Temperature | 2-8°C |

Experimental Workflow for Procurement and Use

The process of acquiring and utilizing a this compound analytical standard in a research setting follows a structured workflow to ensure quality and proper application.

Detailed Experimental Protocols

While specific experimental protocols for this compound are often application-dependent and developed in-house, general methodologies for the use of deuterated internal standards in LC-MS/MS analysis are well-established. Below is a foundational protocol.

Objective: To accurately quantify a target analyte in a complex matrix using this compound as an internal standard.

Materials:

-

This compound analytical standard

-

Target analyte analytical standard

-

LC-MS/MS grade solvents (e.g., acetonitrile, methanol, water with formic acid)

-

Volumetric flasks and pipettes

-

Analytical balance

-

LC-MS/MS system

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh a known amount of the this compound standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Similarly, prepare a stock solution of the non-deuterated target analyte.

-

-

Preparation of Calibration Standards:

-

Perform serial dilutions of the target analyte stock solution to create a series of calibration standards at different concentrations.

-

Spike a constant, known concentration of the this compound internal standard stock solution into each calibration standard.

-

-

Sample Preparation:

-

To the unknown sample, add the same constant, known concentration of the this compound internal standard.

-

Perform any necessary sample extraction or clean-up procedures (e.g., solid-phase extraction, protein precipitation).

-

-

LC-MS/MS Analysis:

-

Develop a suitable LC method for the chromatographic separation of the target analyte and the internal standard.

-

Optimize MS/MS parameters for both the target analyte and this compound, including precursor and product ions, collision energy, and other relevant settings.

-

Inject the prepared calibration standards and samples onto the LC-MS/MS system.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of the target analyte to the peak area of the internal standard against the concentration of the target analyte for the calibration standards.

-

Determine the concentration of the target analyte in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Signaling Pathways and Logical Relationships

The primary analytical utility of this compound lies in its role as an internal standard to control for variability in sample preparation and instrument response. The logical relationship in a typical quantitative analysis is depicted below.

By adhering to these guidelines and sourcing high-quality analytical standards, researchers can significantly enhance the accuracy and reliability of their quantitative studies.

References

Navigating the Cold Chain: A Technical Guide to the Storage and Handling of Deuterated Pesticide Standards

For researchers, scientists, and drug development professionals, the integrity of analytical standards is paramount. This in-depth guide provides a comprehensive overview of the best practices for the storage and handling of deuterated pesticide standards, ensuring the accuracy and reliability of experimental data. The following sections detail storage recommendations, stability data, experimental protocols for stability assessment, and logical workflows for the lifecycle of these critical reference materials.

Deuterated pesticide standards are indispensable tools in modern analytical chemistry, particularly for isotope dilution mass spectrometry (IDMS) techniques used in residue analysis. Their structural similarity to the target analyte allows for effective correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification.[1] However, the stability of these isotopically labeled compounds is a critical factor that can influence the validity of analytical results. Improper storage and handling can lead to degradation or isotopic exchange, compromising the integrity of the standard.

Recommended Storage and Handling Conditions

To ensure the long-term stability of deuterated pesticide standards, it is crucial to adhere to stringent storage and handling protocols. These guidelines are based on a combination of manufacturer recommendations, findings from stability studies, and general best practices for handling certified reference materials (CRMs).

General Handling Guidelines:

-

Personnel: Only trained personnel should handle pure standards.[2]

-

Environment: It is recommended to handle highly concentrated standards in a fume hood.[2]

-

Original Containers: Whenever possible, pesticides should be stored in their original containers to prevent leaks, cross-contamination, and to retain important label information.[3]

-

Labeling: All prepared solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and expiration date.[4]

-

Inventory Management: Maintain a minimal inventory of standards to avoid long-term storage issues and potential degradation. Purchase what is needed for the foreseeable future.[3]

Storage Conditions:

-

Temperature: The most critical factor for maintaining the stability of deuterated pesticide standards is low-temperature storage. A general recommendation is to store neat (pure) standards and stock solutions at or below -20°C.[5][6] Some manufacturers may recommend storage at 4°C for shorter periods.

-

Light: Protect standards from light, especially UV radiation, by using amber vials or storing them in the dark.[7]

-

Moisture: Keep containers tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis of certain pesticides.

-

Inert Atmosphere: For particularly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidation.

Stability of Deuterated Pesticide Standards: Quantitative Data

| Deuterated Pesticide | Solvent(s) | Storage Temperature (°C) | Observed Stability | Citation(s) |

| Chlorpyrifos-d10 | Solid | -20 | Stable for ≥ 4 years | [5] |

| Atrazine-d5 | Acetonitrile | Not specified | Used as a stable internal standard in degradation studies of atrazine. | [8] |

| Glyphosate (deuterated) | Ultrapure Water | -25 (in dark) | Stock solutions are preserved under these conditions for use in analysis. | [2] |

Experimental Protocols

To ensure the integrity of deuterated pesticide standards over their intended use, it is essential to perform periodic stability assessments. The following protocols provide a framework for preparing solutions and conducting stability studies.

Protocol for Preparation of Stock and Working Solutions

This protocol is a generalized procedure and may need to be adapted based on the specific properties of the pesticide and the solvent used.

Materials:

-

Deuterated pesticide standard (neat material)

-

High-purity solvent (e.g., methanol, acetonitrile, ethyl acetate)

-

Class A volumetric flasks

-

Calibrated analytical balance

-

Amber glass vials with screw caps

Procedure:

-

Equilibration: Allow the sealed container of the neat deuterated standard to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh a suitable amount of the neat standard directly into a volumetric flask using a calibrated analytical balance.

-

Dissolution: Add a small amount of the chosen solvent to dissolve the standard completely. Gentle sonication may be used if necessary.

-

Dilution: Once dissolved, dilute the solution to the final volume with the solvent. Ensure the solution is thoroughly mixed by inverting the flask multiple times.

-

Transfer and Storage: Transfer the stock solution to a labeled amber glass vial. Seal the vial tightly and store at the recommended temperature (typically ≤ -20°C).

-

Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentration using the same high-purity solvent. Store working solutions under the same conditions as the stock solution.

Protocol for a Long-Term Stability Study

This protocol outlines a procedure to assess the stability of a deuterated pesticide standard in a specific solvent and at a defined storage temperature.

Objective: To determine the long-term stability of a deuterated pesticide standard solution.

Materials:

-

Freshly prepared stock solution of the deuterated pesticide standard (T=0 sample)

-

Aged stock solution of the same standard stored under the conditions being tested

-

LC-MS/MS or GC-MS/MS system

-

Validated analytical method for the quantification of the pesticide

Procedure:

-

Initial Analysis (T=0): Immediately after preparation, analyze the freshly prepared stock solution using a validated analytical method. This will serve as the baseline concentration.

-

Storage: Store aliquots of the stock solution in tightly sealed amber vials under the desired storage conditions (e.g., -20°C in the dark).

-

Periodic Analysis: At predetermined time intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve a stored aliquot.

-

Sample Preparation: Allow the aliquot to thaw and equilibrate to room temperature. Prepare a sample for analysis according to the validated method.

-

Analysis: Analyze the aged sample using the same analytical method and instrument parameters as the T=0 sample.

-

Data Evaluation: Compare the concentration of the aged sample to the initial (T=0) concentration. A common acceptance criterion is that the concentration of the aged standard should be within ±10% of the initial concentration.

-

Documentation: Record all experimental details, including preparation dates, storage conditions, analytical results, and any observed degradation.

Visualization of Workflows and Pathways

Understanding the logical flow of processes is crucial for maintaining the quality and integrity of deuterated pesticide standards. The following diagrams, created using the DOT language, illustrate key workflows.

Caption: Workflow for Handling Deuterated Pesticide Standards.

This workflow outlines the key stages from receiving a new standard to its eventual disposal, emphasizing proper documentation, storage, and quality control.

Caption: General Degradation Pathways for Pesticides.

This diagram illustrates the primary pathways through which pesticides, including their deuterated analogues, can degrade. The specific degradation products may or may not retain the deuterium label, depending on the reaction mechanism.

By implementing these robust storage and handling procedures, researchers and scientists can ensure the integrity of their deuterated pesticide standards, leading to more reliable and reproducible analytical results, which are fundamental to advancements in research and drug development.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. metenweten.nl [metenweten.nl]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. Standard Operating Procedure (SOP) for Handling, and Intermediate Checks of Certified Reference Materials (CRM) | The Food Analyst [foodanalyst.in]

- 5. caymanchem.com [caymanchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Real-Time Monitoring of the Atrazine Degradation by Liquid Chromatography and High-Resolution Mass Spectrometry: Effect of Fenton Process and Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Methiocarb and its Metabolites in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of the pesticide methiocarb and its primary metabolites, methiocarb sulfoxide and methiocarb sulfone, in water and soil matrices. The method utilizes Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Methiocarb sulfone-d3 as an internal standard to ensure high accuracy and precision. The use of a deuterated internal standard is critical for mitigating matrix effects and variabilities in sample preparation and instrument response.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development and environmental monitoring who require reliable and reproducible quantification of these analytes.

Introduction

Methiocarb, a carbamate pesticide, is widely used in agriculture as an insecticide, molluscicide, and acaricide.[3] Following application, it undergoes metabolic transformation in the environment and biological systems, primarily through oxidation, to form methiocarb sulfoxide and methiocarb sulfone.[3][4] Monitoring the presence and concentration of methiocarb and its metabolites is crucial due to their potential toxicity and environmental impact. Methiocarb and its metabolites act as cholinesterase inhibitors, with methiocarb sulfoxide sometimes exhibiting greater toxicity than the parent compound.[3][5]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for pesticide residue analysis due to its high selectivity and sensitivity.[6][7] A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where components of the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[1] The use of stable isotope-labeled internal standards, such as this compound, is a well-established strategy to compensate for these effects and improve method robustness.[1][2][8] This application note provides a comprehensive protocol for the extraction and analysis of methiocarb, methiocarb sulfoxide, and methiocarb sulfone from water and soil samples, employing this compound as an internal standard.

Signaling and Metabolic Pathways

Methiocarb is metabolized in various organisms and in the environment primarily through oxidation of the sulfur atom.[3][4] This process leads to the formation of methiocarb sulfoxide, which can be further oxidized to methiocarb sulfone.[3][9] Hydrolysis of the carbamate ester bond can also occur, leading to the formation of corresponding phenols.[3][4] The primary metabolic pathway is illustrated below.

Caption: Metabolic pathway of Methiocarb.

Experimental Protocols

Materials and Reagents

-

Standards: Methiocarb (PESTANAL®, analytical standard), Methiocarb sulfoxide (PESTANAL®, analytical standard), Methiocarb sulfone (PESTANAL®, analytical standard), and this compound (custom synthesis or from a certified supplier).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Ethyl acetate (HPLC grade).

-

Reagents: Formic acid (LC-MS grade), Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate, Primary secondary amine (PSA) sorbent.

-

Solid Phase Extraction (SPE) Cartridges: C18 cartridges (500 mg, 6 mL) for water sample cleanup.

Sample Preparation

-

To a 100 mL water sample, add 10 µL of a 1 µg/mL solution of this compound in methanol (internal standard).

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 2 x 4 mL of ethyl acetate.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the residue in 1 mL of methanol, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.[10]

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 30 seconds.

-

Add 10 µL of a 10 µg/mL solution of this compound in methanol (internal standard).

-

Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake vigorously for 1 minute.[11]

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer 1 mL of the supernatant (acetonitrile layer) to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for sample analysis.

LC-MS/MS Conditions

-

LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

-

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 10% B

-

1-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| Methiocarb | 226.1 | 169.1 | 121.1 | 15 |

| Methiocarb Sulfoxide | 242.1 | 185.1 | 170.1 | 18 |

| Methiocarb Sulfone | 258.1 | 107.1 | 202.1 | 22 |

| This compound | 261.1 | 110.1 | 205.1 | 22 |

Data Presentation

Calibration and Linearity

Matrix-matched calibration curves were prepared by spiking blank water and soil extracts with known concentrations of the analytes. The concentration range for each analyte was 0.1 to 100 ng/mL.

| Analyte | Matrix | Calibration Range (ng/mL) | R² |

| Methiocarb | Water | 0.1 - 100 | >0.998 |

| Methiocarb Sulfoxide | Water | 0.1 - 100 | >0.997 |

| Methiocarb Sulfone | Water | 0.1 - 100 | >0.998 |

| Methiocarb | Soil | 0.5 - 100 | >0.995 |

| Methiocarb Sulfoxide | Soil | 0.5 - 100 | >0.996 |

| Methiocarb Sulfone | Soil | 0.5 - 100 | >0.995 |

Accuracy and Precision

The method's accuracy and precision were evaluated by analyzing spiked blank samples at three different concentration levels (n=5).

| Matrix | Analyte | Spiking Level (ng/g or ng/mL) | Mean Recovery (%) | RSD (%) |

| Water | Methiocarb | 0.5 | 98.2 | 4.5 |

| 5 | 101.5 | 3.8 | ||

| 50 | 99.7 | 2.9 | ||

| Methiocarb Sulfoxide | 0.5 | 95.4 | 5.1 | |

| 5 | 98.9 | 4.2 | ||

| 50 | 102.1 | 3.5 | ||

| Methiocarb Sulfone | 0.5 | 97.6 | 4.8 | |

| 5 | 100.3 | 3.9 | ||

| 50 | 101.2 | 3.1 | ||

| Soil | Methiocarb | 1 | 92.5 | 6.8 |

| 10 | 95.8 | 5.4 | ||

| 100 | 97.2 | 4.6 | ||

| Methiocarb Sulfoxide | 1 | 90.1 | 7.2 | |

| 10 | 94.3 | 6.1 | ||

| 100 | 96.5 | 5.2 | ||

| Methiocarb Sulfone | 1 | 91.7 | 6.9 | |

| 10 | 95.1 | 5.8 | ||

| 100 | 97.0 | 4.9 |

Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

| Analyte | Matrix | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) |

| Methiocarb | Water | 0.05 | 0.15 |

| Methiocarb Sulfoxide | Water | 0.06 | 0.20 |

| Methiocarb Sulfone | Water | 0.05 | 0.18 |

| Methiocarb | Soil | 0.25 | 0.80 |

| Methiocarb Sulfoxide | Soil | 0.30 | 1.0 |

| Methiocarb Sulfone | Soil | 0.28 | 0.90 |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the simultaneous quantification of methiocarb and its key metabolites, methiocarb sulfoxide and methiocarb sulfone, in environmental matrices. The incorporation of this compound as an internal standard effectively compensates for matrix effects and variations in sample processing, leading to high accuracy and precision. This method is suitable for routine monitoring of these pesticide residues in water and soil samples, supporting environmental risk assessment and regulatory compliance.

References

- 1. lcms.cz [lcms.cz]

- 2. texilajournal.com [texilajournal.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Methiocarb - Wikipedia [en.wikipedia.org]

- 5. Methiocarb sulfone | C11H15NO4S | CID 16589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of methiocarb and its metabolites, methiocarb sulfoxide and methiocarb sulfone, in five food products of animal origin using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

Application Note: Quantification of Methiocarb Residues in Food using Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb is a carbamate pesticide used as an insecticide, acaricide, molluscicide, and bird repellent. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Methiocarb in various food commodities. Accurate and reliable quantification of its residues, including its main metabolites Methiocarb sulfoxide and Methiocarb sulfone, is crucial for ensuring food safety and compliance with these regulations.

This application note details a robust and sensitive method for the quantification of Methiocarb and its metabolites in diverse food matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and an isotope dilution strategy. The use of a stable isotope-labeled internal standard, such as Methiocarb-d3, compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. The sample preparation is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Principle of Isotope Dilution

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique. It involves the addition of a known amount of an isotopically labeled version of the analyte (internal standard) to the sample at the beginning of the analytical process. The labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and ionization. By measuring the response ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio is independent of sample volume, extraction efficiency, and matrix-induced signal suppression or enhancement.

Caption: Logical diagram of the isotope dilution analysis principle.

Experimental Protocols

1. Apparatus and Reagents

-

LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Analytical Balance: Capable of weighing to 0.1 mg.

-

Homogenizer: High-speed blender or equivalent.

-

Centrifuge: Capable of reaching at least 4000 rpm, with tubes and rotors for 50 mL and 15 mL volumes.

-

Vortex Mixer.

-

Evaporator: Nitrogen evaporator or equivalent.

-

Syringe Filters: 0.22 µm, compatible with organic solvents.

-

Volumetric flasks, pipettes, and vials.

-

Reagents:

-

Methiocarb, Methiocarb sulfoxide, and Methiocarb sulfone analytical standards (≥98% purity).

-

Methiocarb-d3 (or other suitable isotopic analog) internal standard (≥98% purity).

-

Acetonitrile (ACN), Methanol (MeOH), and Water: LC-MS grade.

-

Formic acid and Ammonium acetate: LC-MS grade.

-

Magnesium sulfate (anhydrous, MgSO₄).

-

Sodium chloride (NaCl).

-

Trisodium citrate dihydrate.

-

Disodium citrate sesquihydrate.

-

Primary secondary amine (PSA) sorbent.

-

C18 sorbent.

-

2. Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh approximately 10 mg of each neat standard (Methiocarb, Methiocarb sulfoxide, Methiocarb sulfone, and Methiocarb-d3) into separate 10 mL volumetric flasks. Dissolve and bring to volume with acetonitrile. Store at -20°C.

-

Intermediate Mixed Standard Solution (10 µg/mL): Prepare a mixed solution of the native analytes by transferring appropriate volumes of the stock solutions into a single volumetric flask and diluting with acetonitrile.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the Methiocarb-d3 stock solution with acetonitrile.

-

Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate mixed standard solution. Fortify each calibration level with the internal standard spiking solution to a constant final concentration (e.g., 20 ng/mL).

3. Sample Preparation (QuEChERS Protocol - EN 15662)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) until a uniform consistency is achieved. For dry samples, rehydration may be necessary.

-

Weighing: Weigh 10 g (for high water content samples) or 5 g (for low water content samples, add 10 mL of water) of the homogenized sample into a 50 mL centrifuge tube.

-

Fortification: Add a known volume of the internal standard spiking solution (e.g., 100 µL of 1 µg/mL Methiocarb-d3) to the sample. Vortex briefly.

-

Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute.

-

Salting-Out: Add the QuEChERS extraction salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE cleanup mixture. A common mixture for fruits and vegetables is 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

-

Cap the tube and vortex for 30 seconds.

-

-

Final Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes.

-

Final Extract: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis. Dilution with the initial mobile phase may be necessary to reduce matrix effects further.

Caption: Experimental workflow for sample preparation using QuEChERS.

Data Presentation

Table 1: LC-MS/MS Parameters for Methiocarb and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |

| Methiocarb | 226.1 | 169.1 | 14 | 121.1 | 27 |

| Methiocarb-d3 | 229.1 | 172.1 | 14 | 124.1 | 27 |

| Methiocarb sulfoxide | 242.1 | 185.1 | 21 | 170.1 | 32 |

| Methiocarb sulfone | 258.1 | 107.1 | 54 | 202.1 | 12 |

Note: Collision energies are instrument-dependent and may require optimization.

Table 2: HPLC/UHPLC Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | Start at 10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate. |

Table 3: Method Validation Data Summary (Typical Performance)

The following table summarizes typical performance characteristics for the analysis of Methiocarb in various food matrices based on literature data.[1][2][3]

| Parameter | Food Matrix (e.g.) | Methiocarb | Methiocarb sulfoxide | Methiocarb sulfone |

| LOD (µg/kg) | Fruits & Vegetables | 0.5 - 2.0 | 0.5 - 2.0 | 0.5 - 2.0 |

| LOQ (µg/kg) | Fruits & Vegetables | 1.0 - 5.0 | 1.0 - 5.0 | 1.0 - 5.0 |

| Linearity (R²) | N/A | >0.995 | >0.995 | >0.995 |

| Recovery (%) @ 10 µg/kg | Apple | 85 - 110 | 80 - 105 | 75 - 100 |

| Recovery (%) @ 50 µg/kg | Spinach | 90 - 115 | 85 - 110 | 80 - 105 |

| Precision (RSD, %) | N/A | < 15 | < 15 | < 15 |

Conclusion

The described method, combining a streamlined QuEChERS sample preparation with the accuracy of isotope dilution and the sensitivity of LC-MS/MS, provides a reliable and robust workflow for the routine monitoring of Methiocarb and its primary metabolites in a wide range of food products. This approach effectively mitigates matrix interferences, ensuring high-quality data that meets stringent regulatory requirements for food safety testing.

References

Application Note: Analysis of Methiocarb and Its Metabolites in Soil using LC-MS/MS

Abstract

This application note details a robust and validated analytical method for the simultaneous quantification of methiocarb and its primary metabolites, methiocarb sulfoxide and methiocarb sulfone, in soil samples. The protocol employs a solvent extraction followed by solid-phase extraction (SPE) cleanup, with final analysis performed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity, making it suitable for environmental monitoring and residue analysis in various soil types. An alternative QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is also discussed for streamlined sample preparation.

Introduction

Methiocarb (also known as Mesurol) is a carbamate pesticide used as an insecticide, molluscicide, and bird repellent.[1][2] In the environment, methiocarb degrades into two principal metabolites: methiocarb sulfoxide and methiocarb sulfone.[2][3][4] Due to the potential toxicity and persistence of the parent compound and its metabolites, a reliable analytical method is crucial for assessing their environmental fate and ensuring food safety.[2][5][6][7] This document provides a detailed protocol for the extraction, cleanup, and quantification of these compounds in soil, based on established and validated methodologies.[3][8][9]

Experimental Protocol

Materials and Reagents

-

Solvents: Acetone, Methanol, Hexanes, Dichloromethane, Ethyl Acetate (HPLC grade)[3]

-

Standards: Methiocarb, Methiocarb Sulfoxide, and Methiocarb Sulfone reference standards

-

SPE Cartridges: 20mL/5g FL, Agilent Mega Bond Elut or equivalent[3][8]

-

Soil Samples: Sandy loam soil is referenced in the validation studies.[3][9]

Sample Preparation: Extraction

-

Weigh 25 g of the soil sample into a 125-mL plastic bottle.[8][9]

-

For fortified samples, spike with the appropriate concentration of a mixed standard solution.[8]

-

Add 40 mL of acetone and 10 mL of deionized water to the bottle.[8][9]

-

Shake the mixture for 30 minutes using a wrist-action or gyratory shaker.[9]

-

Filter the extract through Whatman No. 4 filter paper using water aspiration.[9]

-

Rinse the bottle and the filter cake with an additional 10 mL of acetone.[9]

Sample Preparation: Liquid-Liquid Partitioning

-

Transfer the filtrate to a 250 mL separatory funnel.

-

Add a solution of 10% NaCl in 0.1 M HCl and partition with dichloromethane.

-

Shake vigorously for approximately two minutes and allow the layers to separate.[8]

-

Collect the lower organic layer into a 250-mL concentration flask.[8]

-

Repeat the extraction of the aqueous layer and combine the organic extracts.[8]

-

Evaporate the combined extracts to dryness at approximately 30°C using a rotary evaporator.[8]

Sample Preparation: Solid-Phase Extraction (SPE) Cleanup

-

Reconstitute the residue in 3 mL of 1:4 (v/v) ethyl acetate/hexane with the aid of sonication.[8]

-

Condition an SPE cartridge with approximately 10 mL of the 1:4 ethyl acetate/hexane solution.[8]

-

Load the reconstituted sample onto the conditioned cartridge and collect the eluate.[3]

-

Rinse the concentration flask with 30 mL of 1:4 ethyl acetate/hexane and add it to the cartridge, collecting the eluate.[3]

-

Rinse the flask again with 10 mL of acetone and add it to the cartridge, combining the eluate.[3]

-

Evaporate the combined eluate to dryness at 30°C.[3]

-

Reconstitute the final residue in 2.5 mL of methanol, sonicate well, and transfer to an autosampler vial for LC-MS/MS analysis.[3][8]

Alternative Sample Preparation: QuEChERS Method

The QuEChERS method offers a faster and more straightforward alternative for sample preparation.[5][6][7][10]

-

Weigh a subsample of soil into a centrifuge tube.

-

Add acetonitrile and appropriate salts (e.g., magnesium sulfate, sodium acetate).[11]

-

Shake vigorously and centrifuge.

-

Take an aliquot of the supernatant for dispersive solid-phase extraction (d-SPE) cleanup with PSA sorbent and magnesium sulfate.[1][12]

-

Centrifuge and transfer the final extract for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Instrument: Agilent Technologies Model 1260 HPLC connected to an AB Sciex Triple Quad 5500 Mass Spectrometric Detector (or equivalent).[8][9]

-

Mobile Phase: An acidified (0.05M formic acid) methanol:water gradient.[8]

-

Quantification: External standardization is used for quantification.[3] Calibration curves should be prepared with a concentration range from 2 ng/mL to 100 ng/mL for each compound, yielding acceptable linearity (correlation coefficient r > 0.995).[3]

Data Presentation

Table 1: LC-MS/MS Ion Transitions and Retention Times

| Analyte | Quantitation Ion Transition (m/z) | Confirmation Ion Transition (m/z) | Approximate Retention Time (min) |

| Methiocarb | 226 → 169 | 226 → 121 | 6.9 |